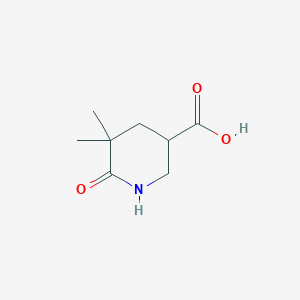
5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the CAS Number: 2344681-46-3 . It has a molecular weight of 171.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid . The InChI code for this compound is 1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives like 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid, have shown both utility and challenge in biocatalysis. Their application as precursors for industrial chemicals via fermentation processes, utilizing engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, is well-documented. However, these compounds can inhibit microbial growth at concentrations below desired yields. Strategies to mitigate such inhibitory effects include metabolic engineering to enhance microbial tolerance, highlighting the dual role of carboxylic acids as valuable feedstocks and potential inhibitors in biotechnological applications (Jarboe, Royce, & Liu, 2013).
Organic Synthesis and Biomass Conversion
The transformation of biomass into valuable chemicals has garnered attention, with 5-Hydroxymethylfurfural (HMF) and its derivatives, like 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid, playing a key role. These compounds serve as platform chemicals for synthesizing fine chemicals, materials, and biofuels. The ability to convert carbohydrates and lignocellulose into such derivatives marks a sustainable approach to chemical production, emphasizing the importance of renewable resources in organic synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).
Pharmacological Properties
Carboxylic acid derivatives exhibit a range of biological and pharmacological activities. For instance, chlorogenic acid, a phenolic compound related to the carboxylic acid family, has demonstrated antioxidant, antibacterial, cardioprotective, and anti-inflammatory properties. Such findings underscore the potential of carboxylic acids and their derivatives in developing new therapeutic agents and dietary supplements (Naveed et al., 2018).
Material Science and Polymer Production
Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon material production. Biotechnological routes for producing MDCAs from renewable sources, like biomass, have become increasingly relevant. These acids, including derivatives and related compounds like 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid, are pivotal for creating sustainable materials for various industries, including textiles and plastics (Li et al., 2020).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
The separation and purification of carboxylic acids from aqueous streams, critical for bio-based plastic production, have revitalized research in liquid-liquid extraction (LLX) technologies. Developments in solvents, such as ionic liquids and composite solvents, have improved the efficiency of carboxylic acid recovery, highlighting the intersection of chemical engineering and sustainability (Sprakel & Schuur, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyl-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWKYDVJXGWZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CNC1=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

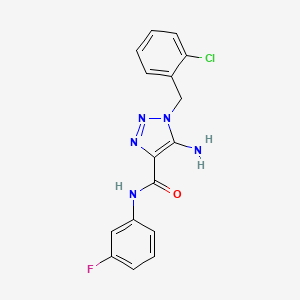
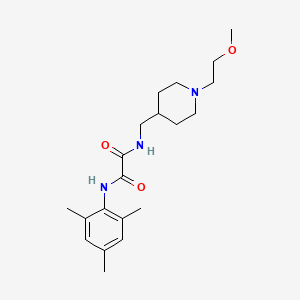

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558003.png)
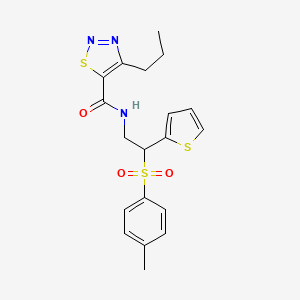
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2558006.png)
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)
![N-(4-bromo-2-methyl-phenyl)-2-[2-(p-tolylsulfonylamino)thiazol-4-yl]acetamide](/img/structure/B2558012.png)
![2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2558015.png)
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2558019.png)
![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)

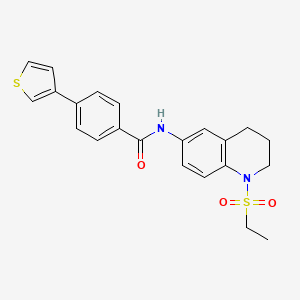
![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)